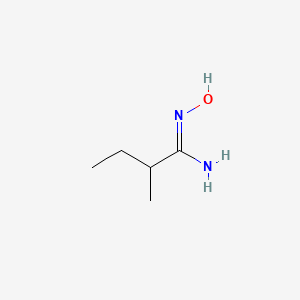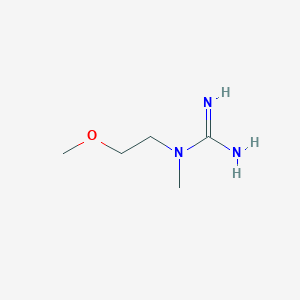
5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Thiophen-3-yl)-1,3,4-oxadiazole-2-thiol (5-TOT) is an organosulfur compound that has been used in scientific research for a variety of applications. This compound has a wide range of potential uses, from drug development and biological research to industrial applications. It is a versatile, low-cost and easily accessible compound that can be synthesized in a variety of ways.
Wissenschaftliche Forschungsanwendungen
5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol has been used in a variety of scientific research applications. It has been used in the development of novel drug delivery systems, as well as in the study of biological processes such as cell signaling, apoptosis, and gene expression. It has also been used in the development of new materials for industrial applications. 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol has been studied for its potential use in the treatment of cancer, as well as its potential to inhibit certain enzymes involved in the progression of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol is not yet fully understood. However, it is known that 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol is able to interact with a variety of proteins and enzymes. It has been shown to bind to and inhibit the activity of certain enzymes involved in the progression of Alzheimer's disease. It has also been shown to interact with the cell membrane and modulate the activity of certain proteins involved in cell signaling and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol are not yet fully understood. However, it has been shown to interact with a variety of proteins and enzymes, suggesting that it may have a wide range of effects on the body. In particular, it has been shown to bind to and inhibit the activity of certain enzymes involved in the progression of Alzheimer's disease. In addition, it has been shown to interact with the cell membrane and modulate the activity of certain proteins involved in cell signaling and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol in laboratory experiments is its low cost and easy availability. In addition, it is a versatile compound that can be used in a variety of applications. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, so it is not possible to predict its effects on the body with certainty. In addition, its effects on the body may vary depending on the dose and the route of administration.
Zukünftige Richtungen
There are a number of potential future directions for 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol research. For example, further research is needed to understand the mechanism of action of 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol and its effects on the body. In addition, more research is needed to explore its potential use in the treatment of cancer and other diseases. Finally, further research is needed to develop novel drug delivery systems and materials for industrial applications.
Synthesemethoden
5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol can be synthesized using several different methods. One method involves the reaction of thiophenol with 1,3,4-oxadiazole-2-thiol in the presence of a base, such as sodium hydroxide, to form the desired product. Another method involves the reaction of thiophenol with 1,3,4-oxadiazole-2-thiol in the presence of a catalyst, such as palladium chloride. Both of these methods yield high yields of 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol. In addition, 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol can be synthesized from thiophenol and 1,3,4-oxadiazole-2-thiol in the presence of a Lewis acid, such as cobalt chloride, to form the desired product.
Eigenschaften
IUPAC Name |
5-thiophen-3-yl-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS2/c10-6-8-7-5(9-6)4-1-2-11-3-4/h1-3H,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLTWWUNYPSOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-3-yl)-1,3,4-oxadiazole-2-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amino}-3-methylbutanoic acid](/img/structure/B6611483.png)




![2-[(2-Pyridinylcarbonyl)amino]butanoic acid](/img/structure/B6611542.png)


